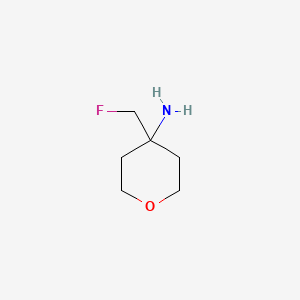
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C6H12FNO. It is a white to pale yellow crystalline solid with a unique odor. This compound is slightly soluble in water but can dissolve in organic solvents such as ethanol and ether . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including the synthesis of dyes, fragrances, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine involves the etherification reaction. In this process, 4-fluoropyran is reacted with methanamine under specific conditions to yield the desired product . Another method involves the reduction of 4-cyanotetrahydropyran using sodium hypochlorite or sodium hypobromite, followed by heating to reflux to produce 4-aminotetrahydropyran .
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, fragrances, and high polymers .
Mécanisme D'action
The mechanism of action of 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine involves its interaction with various molecular targets. The compound’s amine group can form bonds with other molecules, facilitating the formation of amides and other derivatives. Its fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminotetrahydropyran: This compound has a similar structure but lacks the fluoromethyl group.
4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine: This compound has a trifluoromethyl group instead of a single fluoromethyl group.
Uniqueness
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine is unique due to its specific fluoromethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C6H12FNO |
|---|---|
Poids moléculaire |
133.16 g/mol |
Nom IUPAC |
4-(fluoromethyl)oxan-4-amine |
InChI |
InChI=1S/C6H12FNO/c7-5-6(8)1-3-9-4-2-6/h1-5,8H2 |
Clé InChI |
YGHRXBQDVCIGNF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


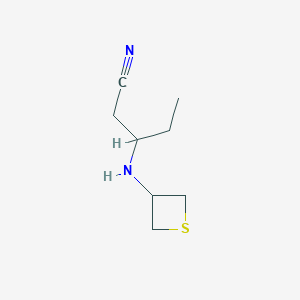
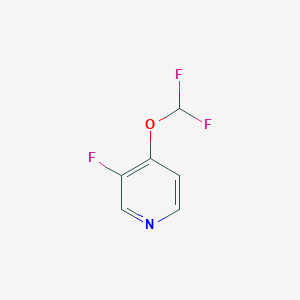
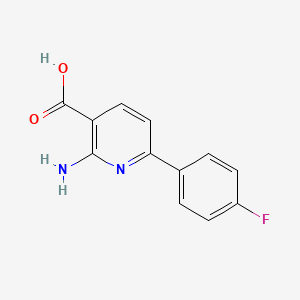
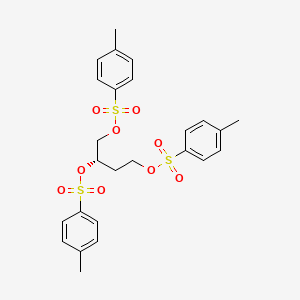
![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
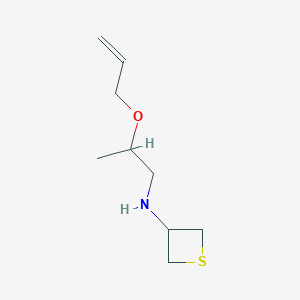
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)


![N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)
